1-溴-4-(环戊烷磺酰基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

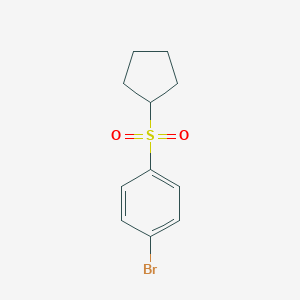

“1-Bromo-4-(cyclopentanesulfonyl)benzene” is a chemical compound with the CAS Number: 173387-45-6. It has a molecular weight of 289.19 . The IUPAC name for this compound is 1-bromo-4-(cyclopentylsulfonyl)benzene .

Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(cyclopentanesulfonyl)benzene” can be represented by the linear formula C11H13BrO2S . The InChI code for this compound is 1S/C11H13BrO2S/c12-9-5-7-11(8-6-9)15(13,14)10-3-1-2-4-10/h5-8,10H,1-4H2 .Chemical Reactions Analysis

While specific chemical reactions involving “1-Bromo-4-(cyclopentanesulfonyl)benzene” are not detailed in the searched resources, it’s worth noting that benzene compounds typically undergo electrophilic aromatic substitution reactions . The presence of a bromine atom might make this compound more susceptible to nucleophilic substitution reactions .科学研究应用

合成和材料开发

1-溴-4-(环戊烷磺酰基)苯是一种用途广泛的化合物,用于合成各种材料和化学品,展示了溴化和磺酰基官能团在有机合成中的重要性。例如,它可用作开发发光材料和进行高级合成方法的前体。

发光材料:一项研究展示了通过维蒂希-霍纳反应合成 1-溴-4-(2,2-二苯基乙烯基)苯,展示了其在制造具有显着光致发光特性的材料中的应用。该化合物表现出显着的聚集诱导发射 (AIE) 特性,突出了其在开发新型发光材料中的潜力 (梁作奇,2015).

合成方法:该化合物已被用于合成溴代、硼代和锡代官能化的苯,强调了其在促进多种化学转化中的作用。已经开发出从关键溴化前体制备苯的有效、高产率路线,这对于进一步的化学改性和在催化和材料科学中的应用至关重要 (Christian Reus 等人,2012).

复杂分子组装:利用钯催化,1-溴-2-(环丙亚甲基)苯与 2-炔基苯酚反应形成茚并[1,2-c]色烯,展示了该化合物在从简单的起始材料构建复杂分子结构中的用途。这种方法突出了其在合成有机化学中合成具有潜在药理特性的化合物的应用 (潘晓琳 等人,2014).

高级表征和理论研究

- 表征和建模:已经对 1-溴-4-(3,7-二甲基辛基)苯进行了合成、表征和理论研究,以更好地了解其特性并探索其在纳米技术和材料科学中的应用。这些研究包括详细的核磁共振、红外光谱和密度泛函理论 (DFT) 计算,提供了对该化合物结构及其在石墨烯纳米带自下而上合成中的潜在应用的见解 (S. Patil 等人,2012).

作用机制

Target of Action

Brominated benzene compounds are generally known to interact with various biological targets, depending on their specific functional groups and the context of their use .

Mode of Action

The mode of action of 1-Bromo-4-(cyclopentylsulfonyl)benzene involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Brominated benzene compounds can participate in various biochemical reactions, including electrophilic aromatic substitution .

Result of Action

The compound’s bromination of the benzene ring can potentially influence various biological processes, depending on the context of its use .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-(cyclopentylsulfonyl)benzene. Factors such as temperature, pH, and the presence of other chemical entities can affect the compound’s reactivity and its interactions with biological targets .

属性

IUPAC Name |

1-bromo-4-cyclopentylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2S/c12-9-5-7-11(8-6-9)15(13,14)10-3-1-2-4-10/h5-8,10H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVMOUOFLLDHPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601482 |

Source

|

| Record name | 1-Bromo-4-(cyclopentanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(cyclopentanesulfonyl)benzene | |

CAS RN |

173387-45-6 |

Source

|

| Record name | 1-Bromo-4-(cyclopentylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173387-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(cyclopentanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B182065.png)

![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)